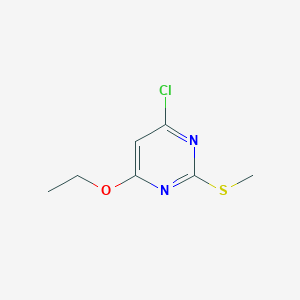

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

Vue d'ensemble

Description

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a multifunctionalized pyrimidine scaffold. Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil, as well as the vitamin thiamine

Méthodes De Préparation

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. The reaction involves the use of sodium ethoxide (EtONa) in ethanol (EtOH) at approximately 20°C for 2 hours, yielding the desired compound in 89% yield . This method highlights the efficiency and practicality of synthesizing this compound under mild conditions.

Analyse Des Réactions Chimiques

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. Common reagents used in these reactions include alkoxides, hydroxides, and amine nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution by alkoxide occurs at the C2 position, while hydroxide attacks the C4 position .

Applications De Recherche Scientifique

Scientific Research Applications

The compound exhibits a range of applications in scientific research:

1. Medicinal Chemistry

- Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor, particularly against kinases involved in cancer therapy . Its ability to bind to active sites disrupts normal enzymatic functions, making it a candidate for drug development.

- Nucleic Acid Analogues : It serves as a scaffold for synthesizing nucleic acid analogues, which are crucial in genetic research and therapeutic interventions .

2. Organic Synthesis

- Building Block for Complex Molecules : The compound acts as a key intermediate in the synthesis of various heterocyclic compounds, including those used in pharmaceuticals and agrochemicals .

- Functionalization : It can undergo multiple functionalization reactions, including Suzuki-Miyaura coupling and oxidation to sulfone derivatives, enhancing its utility in organic synthesis .

3. Biochemical Studies

- Cellular Effects : Research indicates that this compound influences cellular signaling pathways and gene expression, which can lead to alterations in cellular behavior . It has been studied for its effects on specific cellular processes and metabolic pathways.

- Transport and Distribution : The compound's interaction with transporters facilitates its movement across cellular membranes, which is critical for its biological activity .

Case Study 1: Kinase Inhibition

A study focused on pyrimidine derivatives demonstrated that 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine exhibits significant inhibitory activity against MPS1 kinase, a target for cancer treatment. The structure-activity relationship indicated that modifications to the ethoxy group could enhance potency .

Case Study 2: Synthesis of Nucleic Acid Analogues

In a series of experiments aimed at developing nucleic acid analogues, researchers utilized this compound as a starting material. The resulting analogues displayed promising activity in inhibiting viral replication, highlighting the compound's potential in antiviral drug development .

Mécanisme D'action

The mechanism of action of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in nucleophilic aromatic substitution and palladium-catalyzed coupling reactions . These reactions enable the compound to modify various biological and chemical targets, contributing to its diverse applications.

Comparaison Avec Des Composés Similaires

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine can be compared with other similar compounds such as 4,6-dichloro-2-(methylthio)pyrimidine and 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine These compounds share similar structural features but differ in their functional groups and reactivity

Activité Biologique

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a chloro group, an ethoxy group, and a methylthio group attached to the pyrimidine ring. The synthesis typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol, resulting in the desired compound .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

- Cell Proliferation : The compound interacts with enzymes and receptors involved in DNA synthesis and repair, showing potential as an anticancer agent.

- Apoptosis : It influences apoptotic pathways, which may lead to the selective death of cancer cells.

- Inflammation : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in various cancer cell lines, potentially through modulation of signaling pathways. |

| Antimicrobial | Exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. |

| Anti-inflammatory | Reduces inflammation markers in vitro, suggesting potential therapeutic use in inflammatory conditions. |

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrimidine derivatives, providing insights into the potential applications of this compound:

- Anticancer Studies : A study demonstrated that compounds with similar structures inhibited cell migration and invasion in cancer cell lines such as A431 vulvar epidermal carcinoma cells . This suggests that this compound may share these properties.

- Antimicrobial Activity : Research on thietan-pyrimidine compounds indicated significant antimicrobial effects against various pathogens, suggesting that modifications to the pyrimidine core can enhance activity against bacteria and fungi .

- Inflammatory Response Modulation : Inhibition studies targeting nucleotide biosynthesis pathways revealed that related compounds could effectively reduce viral replication through modulation of immune responses . This highlights the potential for this compound in antiviral applications.

Propriétés

IUPAC Name |

4-chloro-6-ethoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHUXTAMHJKMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693785 | |

| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221679-84-1 | |

| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.